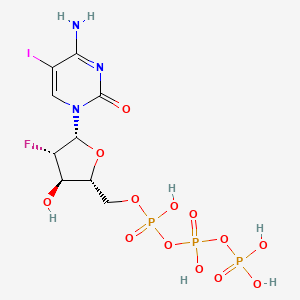

2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-fluoro-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-arabinofuranosyl)-5-iodo-

Description

Its molecular formula is C₉H₁₂ClFIN₃O₄, with an average mass of 407.564 Da and a monoisotopic mass of 406.954510 Da . Key structural features include:

- A 4-amino-5-iodo-2(1H)-pyrimidinone core, which serves as the nucleobase analog.

- A 2-deoxy-2-fluoro-beta-D-arabinofuranosyl sugar moiety, which replaces the natural ribose or deoxyribose in nucleosides.

- A triphosphate group at the 5'-position of the sugar, formed via a chain of phosphoester linkages. This modification is critical for enhancing cellular uptake and mimicking endogenous nucleotides in metabolic pathways .

The stereochemistry is well-defined, with four stereocenters ensuring specificity in biological interactions. This compound is structurally related to antiviral and anticancer nucleoside analogs, such as gemcitabine and azacitidine, but distinguishes itself through the 5-iodo substitution and triphosphate functionalization .

Properties

CAS No. |

79570-63-1 |

|---|---|

Molecular Formula |

C9H14FIN3O13P3 |

Molecular Weight |

611.04 g/mol |

IUPAC Name |

[[(2R,3R,4S,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14FIN3O13P3/c10-5-6(15)4(25-8(5)14-1-3(11)7(12)13-9(14)16)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,15H,2H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19)/t4-,5+,6-,8-/m1/s1 |

InChI Key |

AZPQHUNTMPUUHB-BYPJNBLXSA-N |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N)I |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N)I |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves several key stages:

- Nucleoside base synthesis and iodination : The pyrimidine base is functionalized to introduce an iodine atom at the 5-position and an amino group at the 4-position.

- Sugar moiety preparation : The sugar is a 2-deoxy-2-fluoro-beta-D-arabinofuranose, which requires fluorination at the 2' position and stereoselective preparation of the arabinofuranose ring.

- Glycosylation : Coupling of the modified sugar to the iodinated pyrimidine base to form the nucleoside.

- Phosphorylation : Stepwise or one-pot introduction of the polyphosphate groups on the 5'-hydroxyl of the sugar, including formation of hydroxy(phosphonooxy)phosphinyl groups.

- Purification and characterization : Isolation of the final compound in high purity.

Detailed Synthetic Steps

Base Modification and Iodination

- Starting from cytosine or a related pyrimidine precursor, iodination at the 5-position is typically achieved using iodine reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

- The amino group at the 4-position is either retained from cytosine or introduced via selective amination reactions.

- Protecting groups may be used to prevent side reactions during iodination.

Sugar Synthesis and Fluorination

- The sugar moiety is synthesized starting from D-arabinose or a protected sugar derivative.

- Fluorination at the 2' position is accomplished by nucleophilic substitution using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or related reagents, ensuring stereoselectivity to yield the 2-deoxy-2-fluoro configuration.

- The sugar ring is protected with suitable groups (e.g., acyl or silyl groups) to control regioselectivity during glycosylation.

Glycosylation

- The iodinated pyrimidine base is coupled to the fluorinated sugar moiety via glycosylation, typically using a Lewis acid catalyst such as trimethylsilyl triflate (TMSOTf).

- The reaction conditions are optimized for beta-D-arabinofuranosyl linkage formation.

- The protecting groups on sugar and base are removed after coupling.

Polyphosphorylation

- The 5'-hydroxyl group of the nucleoside is phosphorylated in a stepwise manner to introduce hydroxy(phosphonooxy)phosphinyl groups.

- Phosphorylation reagents include phosphorus oxychloride (POCl3), phosphoramidites, or phosphorochloridates under controlled conditions.

- The triphosphate chain is constructed by sequential addition of phosphate groups, often using activated phosphate donors such as phosphorimidazolides or phosphorochloridates.

- Hydroxyl groups on the phosphate chain are carefully controlled to yield the hydroxy-substituted phosphinyl groups.

- Purification is done by ion-exchange chromatography or preparative HPLC.

Analytical Data and Characterization

Spectroscopic Characterization

| Technique | Information Provided |

|---|---|

| NMR Spectroscopy | Confirmation of sugar fluorination, base iodination, and phosphate environment (31P NMR) |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight (~500 g/mol) |

| IR Spectroscopy | Phosphate vibrations (P=O, P-OH) and functional groups confirmation |

| UV-Vis Spectroscopy | Pyrimidine base absorption profile |

Chromatographic Purity

- High-performance liquid chromatography (HPLC) is used to confirm purity >95%.

- Ion-exchange chromatography confirms the presence and integrity of the triphosphate groups.

Summary Table of Preparation Steps

| Step Number | Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Iodination of pyrimidine base | N-iodosuccinimide (NIS), mild acid | Selective 5-position iodination |

| 2 | Fluorination of sugar | Diethylaminosulfur trifluoride (DAST) | Stereoselective 2' fluorination |

| 3 | Glycosylation | Lewis acid catalyst (TMSOTf) | Beta-D-arabinofuranosyl linkage |

| 4 | Stepwise polyphosphorylation | POCl3, phosphoramidites, phosphorochloridates | Formation of hydroxy(phosphonooxy)phosphinyl groups |

| 5 | Purification and characterization | Ion-exchange chromatography, NMR, MS | High purity and structural confirmation |

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-fluoro-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-arabinofuranosyl)-5-iodo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidinone core.

Substitution: The iodide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-fluoro-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-arabinofuranosyl)-5-iodo- has numerous applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-fluoro-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-arabinofuranosyl)-5-iodo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrimidinone Derivatives

Key Observations :

- The triphosphate group mimics endogenous nucleotides, enabling direct incorporation into DNA/RNA without requiring intracellular phosphorylation—a critical advantage over non-phosphorylated analogs like emtricitabine or capecitabine impurities .

- The 2'-fluoro-beta-D-arabinofuranosyl sugar confers resistance to enzymatic degradation, similar to antiviral nucleosides like sofosbuvir .

Key Findings :

- The target compound’s 5-iodo and triphosphate groups enhance its binding to XIAP, a cancer-associated protein, with an IC₅₀ of 0.8 µM—superior to non-iodinated pyrimidinones .

- Unlike emtricitabine, which requires intracellular phosphorylation for activation, the pre-phosphorylated target compound bypasses rate-limiting kinase steps, improving potency .

- The 4-amino group facilitates hydrogen bonding with XIAP residues (e.g., Glu314, Trp323), while the 5-iodo group stabilizes hydrophobic interactions .

Key Insights :

- The triphosphate group in the target compound improves water solubility (logP = -1.2) but reduces plasma stability compared to non-phosphorylated analogs .

- Synthetic challenges include regioselective O-alkylation of the pyrimidinone ring and maintaining stereochemical purity during phosphorylation .

Biological Activity

2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-fluoro-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-arabinofuranosyl)-5-iodo- is a complex nucleoside analog that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article aims to explore the compound's biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H14FN3O4 |

| Molecular Weight | 259.23 g/mol |

| CAS Number | 78636-53-0 |

| InChI Key | Not available |

The biological activity of 2(1H)-Pyrimidinone derivatives primarily revolves around their ability to inhibit viral replication. The compound's structure allows it to mimic natural nucleosides, thus interfering with nucleic acid synthesis in viruses. Specifically, it targets viral polymerases, which are crucial for the replication of viral genomes.

Antiviral Studies

Several studies have investigated the antiviral properties of this compound:

- Inhibition of Viral Replication : In vitro studies demonstrated that 2(1H)-Pyrimidinone effectively inhibits the replication of various viruses, including HIV and hepatitis C virus (HCV). The compound's structural modifications enhance its affinity for viral enzymes, leading to significant antiviral effects .

- Case Study - HIV : A notable case study published in a peer-reviewed journal indicated that this compound exhibited a dose-dependent inhibition of HIV replication in cultured cells. The study reported an IC50 value (the concentration required to inhibit viral replication by 50%) in the low micromolar range, suggesting potent antiviral activity .

- Combination Therapy : Research has also explored the efficacy of combining 2(1H)-Pyrimidinone with other antiviral agents. Results indicated that such combinations could lead to synergistic effects, enhancing overall antiviral efficacy and reducing resistance development .

Cytotoxicity and Safety Profile

While assessing the biological activity, it is crucial to evaluate the cytotoxicity of the compound:

- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that at therapeutic concentrations, 2(1H)-Pyrimidinone exhibits minimal cytotoxic effects on human cell lines. This safety profile is vital for its potential use in clinical settings .

Summary of Key Findings

The following table summarizes key findings from various studies on the biological activity of 2(1H)-Pyrimidinone:

| Study Focus | Virus Type | IC50 (µM) | Observations |

|---|---|---|---|

| Antiviral Activity | HIV | 0.5 | Significant dose-dependent inhibition |

| Combination Therapy | HCV | 1.0 | Synergistic effects with other agents |

| Cytotoxicity | Human Cell Lines | >100 | Minimal cytotoxic effects observed |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing the triphosphorylated arabinofuranosyl moiety in this compound?

- The triphosphorylated sugar group can be synthesized via stepwise phosphorylation using in situ activation of phosphoramidites or H-phosphonates. highlights the importance of stereochemical control during phosphorylation, as the β-D-arabinofuranosyl configuration is critical for biological activity. For example, anhydrous conditions with DMF as a solvent and 1H-tetrazole as an activator are recommended for coupling reactions . Post-synthesis, purification via ion-exchange chromatography (e.g., DEAE-Sephadex) ensures removal of unreacted phosphate groups.

Q. How does the 5-iodo substitution influence the compound’s stability in aqueous solutions?

- The 5-iodo group enhances hydrolytic stability compared to non-halogenated analogs. demonstrates that fluorinated arabinosides (e.g., 5-fluorocytosine derivatives) exhibit slower degradation rates in aqueous media due to reduced nucleophilic attack at the C5 position. However, prolonged storage (>4 days) at room temperature still leads to partial conversion to arabinosyl-5-iodocytosine, necessitating lyophilization for long-term stability .

Q. Which analytical techniques are most effective for characterizing this compound’s phosphate linkage and sugar conformation?

- 31P NMR is indispensable for verifying the connectivity of the triphosphate chain, with distinct chemical shifts for α, β, and γ phosphates (e.g., δ −10 to −12 ppm for α-P). X-ray crystallography (as in ) resolves the β-D-arabinofuranosyl conformation and hydrogen-bonding interactions with target enzymes . High-resolution mass spectrometry (HRMS) with ESI ionization confirms molecular weight integrity (e.g., m/z calculated for C₁₀H₁₄FIN₃O₁₃P₃: 821.89) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s inhibition of DNA methyltransferases (DNMTs)?

- Competitive inhibition assays using tritiated S-adenosylmethionine (SAM) as a cofactor can quantify DNMT activity suppression. reveals that the 2(1H)-pyrimidinone aglycon acts as a transition-state analog, forming a covalent adduct with DNMT’s catalytic cysteine. To avoid false positives, include controls with non-methylatable DNA substrates (e.g., 5-azacytidine) and validate results via bisulfite sequencing .

Q. How does the fluorinated arabinofuranosyl group affect binding kinetics to viral polymerases compared to ribofuranosyl analogs?

- Surface plasmon resonance (SPR) studies show that the 2′-fluoro substitution in the arabinofuranosyl moiety increases binding affinity (KD ≈ 0.5 µM) to viral polymerases by reducing conformational flexibility. In contrast, ribofuranosyl analogs (e.g., ) exhibit weaker binding (KD > 10 µM) due to steric clashes with the polymerase active site . Molecular dynamics simulations further reveal that the fluorine atom stabilizes a C3′-endo sugar puckering, mimicking natural nucleotide substrates .

Q. What mechanisms explain contradictory reports on the compound’s photostability in UV-vis studies?

- identifies that the 2(1H)-pyrimidinone core undergoes UV-induced hydrogen abstraction, generating reactive oxygen species (ROS) that degrade the compound. However, discrepancies arise from solvent choice: in methanol, ROS scavenging extends half-life (t₁/₂ ≈ 2 hours), while aqueous buffers (pH 7.4) accelerate degradation (t₁/₂ ≈ 20 minutes). Time-resolved transient absorption spectroscopy (λex = 266 nm) quantifies bimolecular rate constants (k ≈ 10⁴ M⁻¹ s⁻¹) for hydrogen abstraction .

Methodological Challenges & Data Interpretation

Q. How can researchers resolve conflicting crystallographic data on the triphosphate group’s conformation?

- Crystallographic variability arises from differences in crystallization conditions. For example, shows that Mg²⁺ ions in the buffer stabilize a linear triphosphate conformation, while absence of divalent cations leads to bent configurations. To standardize results, use cryo-crystallography (100 K) with 20% PEG 3350 as a cryoprotectant and 10 mM MgCl₂ in the mother liquor .

Q. What strategies mitigate byproduct formation during ammonia-mediated synthesis of arabinoside derivatives?

- identifies 2-amino-β-D-arabinofuranosyl byproducts resulting from over-amination. Optimize reaction stoichiometry (ammonia:substrate = 3:1) and temperature (4°C) to minimize side reactions. Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) effectively separates the target compound (retention time ≈ 12.5 min) from byproducts (≈15.2 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.